Butyrylcholinesterase (BChE) Inhibitory Potency: 2.5-Fold Superiority Over Vasicine
In a bioassay-guided fractionation study using an improved Ellman method with UPLC-ESI-MS/MS detection, deoxyvasicine (DVAS) demonstrated approximately 2.5-fold greater butyrylcholinesterase (BChE) inhibitory potency compared to its closest structural analog, vasicine. At equivalent assay conditions, deoxyvasicine inhibited BChE with an IC50 of 0.04 ± 0.01 µM versus 0.1 ± 0.01 µM for vasicine [1]. This enhanced BChE potency is mechanistically significant because BChE increasingly assumes the acetylcholine-hydrolyzing role of AChE in advanced Alzheimer's disease, making potent BChE inhibition a therapeutically desirable attribute that vasicine cannot match at equimolar concentrations [2]. A separate study confirmed deoxyvasicine's BChE IC50 of 0.04 µM and AChE IC50 of 2.36 ± 0.40 µM, yielding a BChE/AChE selectivity ratio of approximately 59-fold [3].
| Evidence Dimension | BChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.04 ± 0.01 µM (deoxyvasicine) |
| Comparator Or Baseline | IC50 = 0.1 ± 0.01 µM (vasicine) |
| Quantified Difference | 2.5-fold greater potency (0.04 vs 0.1 µM) |
| Conditions | Improved Ellman method; UPLC-ESI-MS/MS detection; isolated alkaloids from Peganum harmala seeds |
Why This Matters
For research programs targeting cholinergic dysfunction in Alzheimer's disease, the 2.5-fold BChE potency advantage of deoxyvasicine directly translates to lower required concentrations for equivalent target engagement, reducing off-target risk and compound consumption.
- [1] Yang Y, Cheng X, Liu W, et al. Potent AChE and BChE inhibitors isolated from seeds of Peganum harmala Linn by a bioassay-guided fractionation. J Ethnopharmacol. 2015;168:260-266. Deoxyvasicine BChE IC50 = 0.04 ± 0.01 µM; Vasicine BChE IC50 = 0.1 ± 0.01 µM. View Source
- [2] Greig NH, Utsuki T, Ingram DK, et al. Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodent. Proc Natl Acad Sci USA. 2005;102(47):17213-17218. View Source
- [3] Deng G, Liu W, Ma C, et al. In vivo and in vitro metabolism and pharmacokinetics of cholinesterase inhibitor deoxyvasicine from aerial parts of Peganum harmala Linn in rats. J Ethnopharmacol. 2019;236:288-301. DVAS AChE IC50 = 2.36 ± 0.40 µM; BChE IC50 = 0.04 ± 0.01 µM. View Source
